

An In-depth Technical Guide to Methyl 2-amino-4-methoxybutanoate

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Compound of Interest

Compound Name: *Methyl 2-amino-4-methoxybutanoate*

Cat. No.: *B3117638*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on **Methyl 2-amino-4-methoxybutanoate** is limited in publicly available scientific literature. This guide provides the available data for the specified compound and its hydrochloride salt. To offer a broader context for its potential chemical properties, comparative data for the related but structurally distinct compound, Methyl 4-amino-2-methoxybenzoate, is also presented. This information should be used for reference purposes only and is not a substitute for experimental verification.

Core Chemical Properties of Methyl 2-amino-4-methoxybutanoate Hydrochloride

Methyl 2-amino-4-methoxybutanoate hydrochloride is the salt form of the parent compound. While experimental data is scarce, predicted properties and supplier information provide a basic profile.

Property	Value	Source
CAS Number	80103-07-7	CymitQuimica
Molecular Formula	C ₆ H ₁₄ ClNO ₃	PubChem[1]
Molecular Weight	183.63 g/mol	CymitQuimica
Monoisotopic Mass	183.066246 g/mol	PubChem[1]
Predicted XlogP	-0.5	PubChem[1]
Purity	Min. 95%	CymitQuimica

Note: The XlogP value suggests the compound is likely to be hydrophilic.

Comparative Physicochemical Data: Methyl 4-amino-2-methoxybenzoate

To provide a comparative reference, the following table summarizes the properties of Methyl 4-amino-2-methoxybenzoate, an aromatic isomer. It is crucial to note that the chemical structure and properties of this compound are different from **Methyl 2-amino-4-methoxybutanoate**.

Property	Value	Source
CAS Number	27492-84-8	Sigma-Aldrich[2]
Molecular Formula	C ₉ H ₁₁ NO ₃	Sigma-Aldrich[2]
Molecular Weight	181.19 g/mol	Sigma-Aldrich[2]
Melting Point	155-159 °C (lit.)	Sigma-Aldrich[2]
Form	Solid	Sigma-Aldrich[2]
Assay	97%	Sigma-Aldrich[2]

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and analysis of **Methyl 2-amino-4-methoxybutanoate** are not readily available in the scientific literature. However, a

general approach to the synthesis of amino acid esters and their subsequent analysis can be described.

3.1. General Synthesis of Amino Acid Esters (Illustrative)

The synthesis of a methyl ester of an amino acid, such as **Methyl 2-amino-4-methoxybutanoate**, would typically involve the esterification of the parent amino acid, 2-amino-4-methoxybutanoic acid. A common method is the Fischer esterification.

Reaction:

2-amino-4-methoxybutanoic acid + Methanol $\xrightarrow{\text{H}^+ \text{ catalyst}}$ **Methyl 2-amino-4-methoxybutanoate** + Water

Illustrative Protocol:

- **Dissolution:** Dissolve 2-amino-4-methoxybutanoic acid in an excess of anhydrous methanol.
- **Catalysis:** Add a catalytic amount of a strong acid, such as thionyl chloride (SOCl_2) or a pre-saturated solution of hydrogen chloride in methanol. The addition of thionyl chloride is typically performed dropwise at a low temperature (e.g., 0 °C) due to the exothermic reaction.
- **Reaction:** Stir the mixture at room temperature or under reflux for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Remove the excess methanol under reduced pressure. The resulting crude product, likely the hydrochloride salt, can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.

3.2. Analytical Characterization Workflow

The structural confirmation of the synthesized **Methyl 2-amino-4-methoxybutanoate** would involve a standard battery of analytical techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectroscopy would be used to confirm the carbon-hydrogen framework of the molecule.

- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
- Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the amine (N-H), ester (C=O), and ether (C-O-C) bonds.
- Purity Analysis: High-Performance Liquid Chromatography (HPLC) would be employed to determine the purity of the final compound.

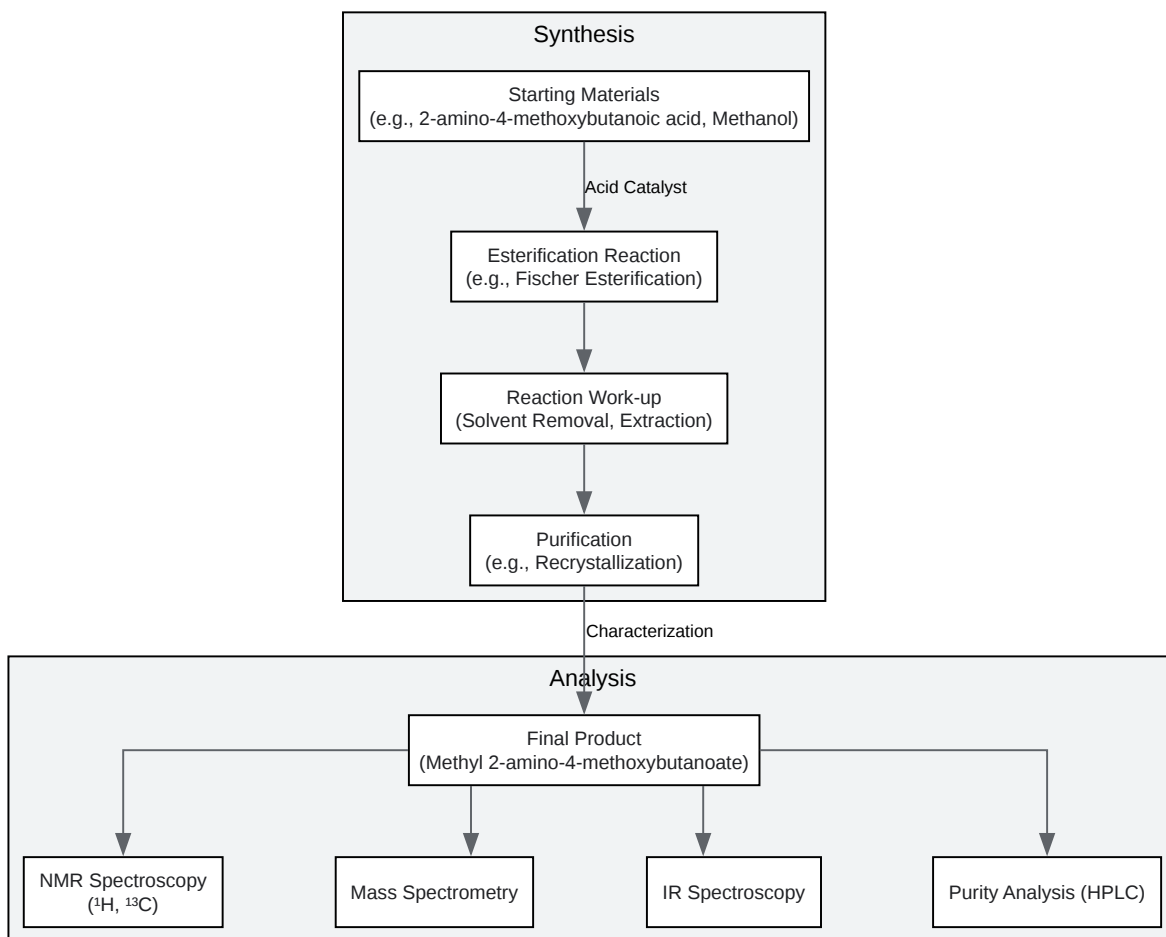
Signaling Pathways and Biological Activity

Currently, there is no specific information in the reviewed literature regarding the involvement of **Methyl 2-amino-4-methoxybutanoate** in any signaling pathways or its specific biological activities. Amino acid derivatives can have diverse biological roles, but the activity of this particular compound has not been characterized.

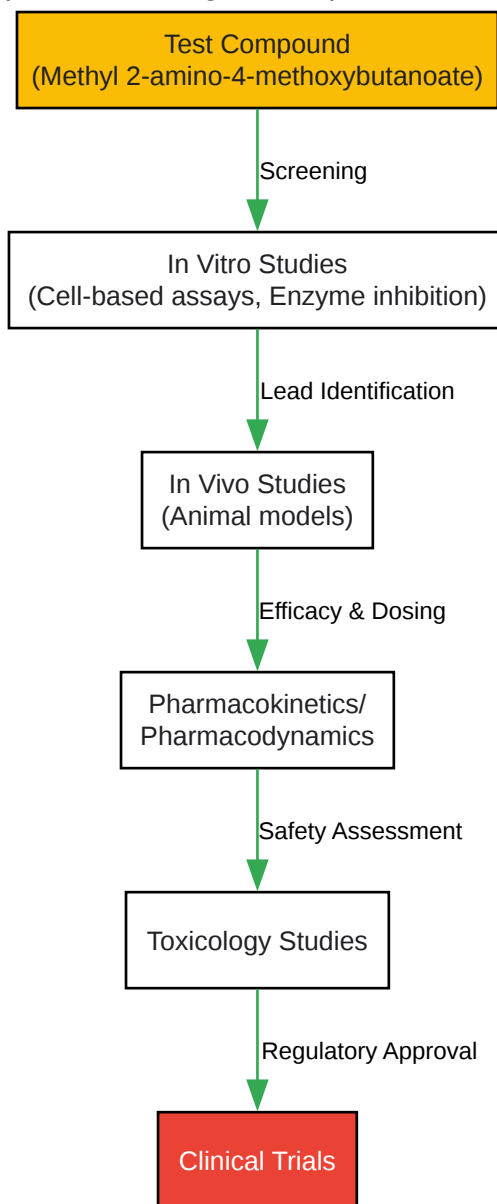
Visualizations

As specific experimental workflows and signaling pathways for **Methyl 2-amino-4-methoxybutanoate** are not documented, the following diagrams represent generalized processes relevant to the study of such a compound.

General Workflow for Chemical Synthesis and Analysis



Hypothetical Drug Development Pathway



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References

- 1. PubChemLite - Methyl 2-amino-4-methoxybutanoate hydrochloride (C₆H₁₃NO₃) [pubchemlite.lcsb.uni.lu]
- 2. Methyl 4-amino-2-methoxybenzoate 97 27492-84-8 [sigmaaldrich.com]
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